molecular formula C22H31N3O2 B2585388 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile CAS No. 1424753-45-6

3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile

Cat. No.: B2585388
CAS No.: 1424753-45-6
M. Wt: 369.509
InChI Key: NLAYLJZZCXFFGR-UHFFFAOYSA-N
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Description

This compound is a nitrile-functionalized enone derivative featuring a cyclohexyl-substituted pyrrole ring and a 3,3-dimethylmorpholine carbonyl group. The molecule’s stereoelectronic properties and conformational flexibility are likely critical to its reactivity and interactions.

Structural characterization of such compounds typically relies on crystallographic techniques, where software like SHELX (for refinement and structure solution) and ORTEP-3 (for graphical representation) are industry standards . These tools enable precise determination of bond lengths, angles, and torsion angles, which are essential for comparing structural analogs.

Properties

IUPAC Name

3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-16-12-18(17(2)25(16)20-8-6-5-7-9-20)13-19(14-23)21(26)24-10-11-27-15-22(24,3)4/h12-13,20H,5-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLJZZCXFFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)N3CCOCC3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Methodological Insights

Role of SHELX in Structural Refinement

  • SHELXL is pivotal for refining small-molecule structures, particularly for handling high-resolution data or twinned crystals, which are common in complex nitrile derivatives .
  • The program’s robustness in modeling anisotropic displacement parameters ensures accurate comparisons of thermal motion between analogous compounds.

ORTEP-3 for Structural Visualization

  • ORTEP-3 ’s graphical interface enables researchers to highlight steric clashes or conformational outliers in the target compound relative to analogs, aiding in structure-activity relationship (SAR) studies .

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